molecular formula C12H19ClN2O2S B1433525 4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride CAS No. 1798748-37-4

4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride

Cat. No.: B1433525
CAS No.: 1798748-37-4
M. Wt: 290.81 g/mol
InChI Key: UUHNCCYOAPOSRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2O2S and its molecular weight is 290.81 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme acetylcholinesterase, where it acts as an inhibitor, leading to increased levels of acetylcholine in the synaptic cleft . This interaction is crucial for its potential therapeutic applications in neurodegenerative diseases. Additionally, the compound has been shown to bind to certain receptors, such as the serotonin receptor, influencing neurotransmitter release and uptake .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it enhances synaptic transmission by inhibiting acetylcholinesterase, leading to prolonged acetylcholine activity In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation . It also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of acetylcholinesterase, forming a stable complex that prevents the breakdown of acetylcholine . This inhibition is achieved through hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site . Additionally, the compound modulates gene expression by interacting with transcription factors and influencing the transcription of genes involved in cell survival and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on acetylcholinesterase and its pro-apoptotic effects in cancer cells . Prolonged exposure to the compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances cognitive functions and exhibits neuroprotective effects without significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity . These findings highlight the importance of dose optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion . The compound also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic cation transporters, facilitating its uptake into target cells . Once inside the cells, it binds to intracellular proteins, influencing its localization and accumulation . The compound’s distribution is also influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . It also accumulates in the nucleus, where it can modulate gene expression by interacting with transcription factors . Additionally, the compound’s localization to specific organelles, such as mitochondria, influences its pro-apoptotic effects by affecting mitochondrial membrane potential and inducing cytochrome c release .

Properties

IUPAC Name

N-methyl-1-[3-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.ClH/c1-10-8-14(17(15,16)9-10)12-5-3-4-11(6-12)7-13-2;/h3-6,10,13H,7-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHNCCYOAPOSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(S(=O)(=O)C1)C2=CC=CC(=C2)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride
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4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride
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4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride
Reactant of Route 4
4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride
Reactant of Route 5
4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride
Reactant of Route 6
4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.